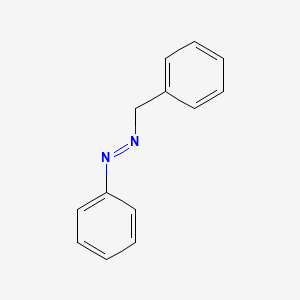
(E)-1-Benzyl-2-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Benzyl-2-phenyldiazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by a benzyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Benzyl-2-phenyldiazene typically involves the reaction of benzylamine with nitrous acid, followed by a coupling reaction with a phenyl group. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Benzyl-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds.
Reduction: Reduction reactions typically yield amines.
Substitution: The diazene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the substituent, but typically involve the use of catalysts and specific solvents.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted diazene derivatives.
Scientific Research Applications
(E)-1-Benzyl-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-Benzyl-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Similar in structure but lacks the benzyl group.
Benzylideneaniline: Contains a similar diazene group but with different substituents.
Uniqueness
(E)-1-Benzyl-2-phenyldiazene is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
4406-67-1 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
benzyl(phenyl)diazene |
InChI |
InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
OFPLKXJFHUIDJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14134225.png)


![Benzene, [(2,2-dichloroethenyl)thio]-](/img/structure/B14134241.png)
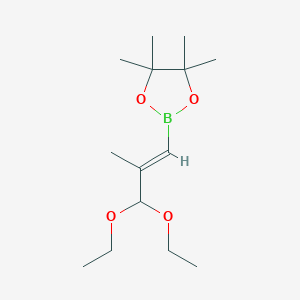
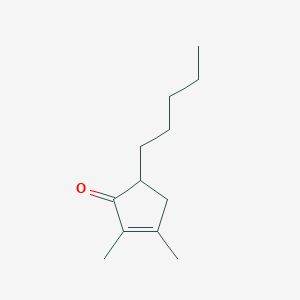
![1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide](/img/structure/B14134264.png)
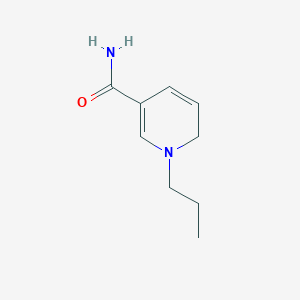
![2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14134266.png)
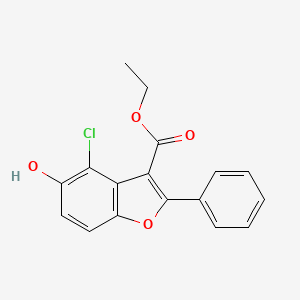
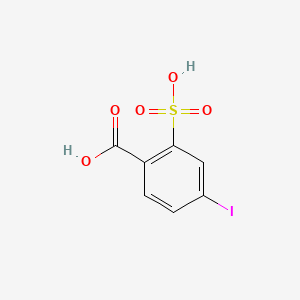

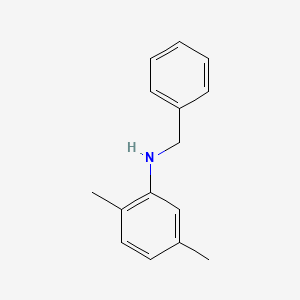
![2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B14134308.png)
